(E)-diphenyl(styryl)phosphine oxide
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Overview
Description
(E)-diphenyl(styryl)phosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a styryl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-diphenyl(styryl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a styrene derivative under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the styrene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(E)-diphenyl(styryl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the phosphine oxide group can be achieved using reducing agents such as phenylsilane.
Substitution: The styryl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Phenylsilane or other silane-based reducing agents under mild conditions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Conversion to the corresponding phosphine.
Substitution: Formation of substituted styryl derivatives.
Scientific Research Applications
(E)-diphenyl(styryl)phosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (E)-diphenyl(styryl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and styryl groups. The phosphine oxide group can act as a Lewis base, coordinating with metal ions or other electrophiles. The styryl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Phosphine sulfides: Similar to phosphine oxides but with a sulfur atom replacing the oxygen atom.
Phosphine-borane complexes: Used as stable intermediates in phosphine synthesis.
Phosphinic acid thioesters: Compounds with a phosphorus-sulfur bond, used in various synthetic applications.
Uniqueness
(E)-diphenyl(styryl)phosphine oxide is unique due to its combination of a phosphine oxide group with a styryl group, providing distinct reactivity and binding properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H17OP |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
[(E)-2-diphenylphosphorylethenyl]benzene |
InChI |
InChI=1S/C20H17OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H/b17-16+ |
InChI Key |
VXVFHTHMLANPPL-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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